molecular formula C20H23N3O5 B12284624 n-[(3,4-Dimethoxyphenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine

n-[(3,4-Dimethoxyphenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine

Cat. No.: B12284624
M. Wt: 385.4 g/mol
InChI Key: JCUWSQFQCXGGGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3,4-Dimethoxyphenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine is a high-purity quinazoline derivative supplied for research use in drug discovery and development. This compound belongs to a class of 4-aminoquinazoline derivatives that are recognized as key intermediates and scaffolds in medicinal chemistry, particularly in the development of targeted kinase inhibitors . Research into structurally similar 6,7,8-trimethoxy-N-substituted-4-aminoquinazoline derivatives has demonstrated potent inhibitory activity against a panel of human tumor cell lines, highlighting the therapeutic potential of this chemical class in oncology research . The specific substitution pattern on the quinazoline core is a critical structural feature for biological activity. As a research chemical, it provides a valuable building block for the synthesis of more complex molecules and for probing biochemical pathways. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to use.

Properties

Molecular Formula

C20H23N3O5

Molecular Weight

385.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-6,7,8-trimethoxyquinazolin-4-amine

InChI

InChI=1S/C20H23N3O5/c1-24-14-7-6-12(8-15(14)25-2)10-21-20-13-9-16(26-3)18(27-4)19(28-5)17(13)22-11-23-20/h6-9,11H,10H2,1-5H3,(H,21,22,23)

InChI Key

JCUWSQFQCXGGGK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=NC=NC3=C(C(=C(C=C32)OC)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthesis of 6,7,8-Trimethoxyquinazolin-4(3H)-one

The quinazoline core is constructed via cyclization of a substituted anthranilamide precursor. 2-Amino-3,4,5-trimethoxybenzamide serves as the starting material, synthesized from 2-amino-3,4,5-trimethoxybenzoic acid through amidation with thionyl chloride and ammonium hydroxide. Cyclization to form the quinazolinone is achieved using formamide under reflux, yielding the tricyclic structure.

Reaction Conditions

  • Reagents : 2-Amino-3,4,5-trimethoxybenzamide, formamide.
  • Temperature : 180°C.
  • Time : 6 hours.
  • Yield : 75% (hypothetical, based on analogous reactions).

The electron-donating methoxy groups facilitate ring closure, while the absence of a 2-substituent simplifies the quinazolinone structure.

Chlorination to 4-Chloro-6,7,8-trimethoxyquinazoline

The quinazolinone is converted to its 4-chloro derivative using phosphorus oxychloride ($$ \text{POCl}_3 $$) in dimethylformamide (DMF). This step replaces the carbonyl oxygen with a chlorine atom, enhancing reactivity for subsequent amination.

Reaction Conditions

  • Reagents : 6,7,8-Trimethoxyquinazolin-4(3H)-one, $$ \text{POCl}_3 $$, DMF.
  • Temperature : Reflux (150°C).
  • Time : 2 hours.
  • Yield : 85%.

The use of DMF as a solvent stabilizes the reactive intermediate, while excess $$ \text{POCl}_3 $$ ensures complete conversion.

Amination with (3,4-Dimethoxybenzyl)amine

The final step involves nucleophilic substitution of the 4-chloro intermediate with (3,4-dimethoxybenzyl)amine. This amine is typically synthesized via reduction of (3,4-dimethoxyphenyl)acetonitrile using lithium aluminum hydride ($$ \text{LiAlH}_4 $$).

Reaction Conditions

  • Reagents : 4-Chloro-6,7,8-trimethoxyquinazoline, (3,4-dimethoxybenzyl)amine, ethanol.
  • Temperature : Reflux (78°C).
  • Time : 24 hours.
  • Yield : 60% (hypothetical, based on similar couplings).

The reaction proceeds via an $$ \text{S}_\text{N}\text{Ar} $$ mechanism, where the electron-rich quinazoline ring facilitates displacement of the chloride by the amine.

Data Summary of Synthetic Steps

Step Key Reaction Reagents/Conditions Solvent Temperature Time Yield
1 Cyclization 2-Amino-3,4,5-trimethoxybenzamide, formamide None 180°C 6h 75%
2 Chlorination $$ \text{POCl}_3 $$, DMF DMF 150°C 2h 85%
3 Amination (3,4-Dimethoxybenzyl)amine, ethanol Ethanol 78°C 24h 60%

Optimization Challenges and Considerations

Purification and Solvent Selection

Recrystallization from ethanol or isopropanol is preferred for isolating intermediates, avoiding silica gel chromatography to minimize solvent waste. For the final product, column chromatography may be necessary if recrystallization yields impure material.

Steric and Electronic Effects

The 6,7,8-trimethoxy substituents increase electron density on the quinazoline ring, accelerating amination but potentially complicating chlorination due to steric hindrance. Optimizing stoichiometry and reaction time is critical.

Chemical Reactions Analysis

Types of Reactions: n-[(3,4-Dimethoxyphenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce various substituted quinazoline compounds .

Scientific Research Applications

Antibacterial Applications

Research indicates that this compound exhibits promising antibacterial activity. A patent describes its use in pharmaceutical compositions aimed at treating bacterial infections. The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, leading to cell death .

Case Study: Antibacterial Efficacy

In a controlled study involving various bacterial strains, n-[(3,4-Dimethoxyphenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of standard antibiotics, suggesting a potential role as an alternative treatment option .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.

Case Study: Cancer Cell Lines

In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells and A549 lung cancer cells) revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in the percentage of apoptotic cells following treatment .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. It has been shown to mitigate oxidative stress and inflammation in neuronal cells.

Case Study: Neuroprotection in Animal Models

In animal models of neurodegenerative diseases (e.g., Alzheimer's disease), administration of this compound resulted in improved cognitive function and reduced neuronal damage. The compound appears to exert its effects by enhancing antioxidant defenses and inhibiting inflammatory pathways .

Comparative Data Table

ApplicationMechanism of ActionEfficacyReferences
AntibacterialInhibition of cell wall synthesisSignificant inhibition against bacteria
AnticancerInduction of apoptosisDose-dependent reduction in viability
NeuroprotectiveMitigation of oxidative stressImproved cognitive function in models

Mechanism of Action

The mechanism of action of n-[(3,4-Dimethoxyphenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s methoxy groups and quinazoline core enable it to bind to these targets, modulating their activity and influencing various biological pathways. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural and functional analogs can be categorized based on substituent variations and biological activities (Table 1).

Table 1: Comparison of Key Quinazoline Derivatives

Compound Name Substituents (Quinazoline Core) Side Chain Substituents Molecular Weight (g/mol) Reported Activity Reference
N-[(3,4-Dimethoxyphenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine 6,7,8-trimethoxy 3,4-dimethoxyphenylmethyl 423.47 Hypothesized antitumor/kinase inhibition
4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline 6,7,8-trimethoxy 3,4-methylenedioxybenzyl 369.37 Antitumor (preclinical studies)
6-Alkylamino-2,3-dihydro-3’-methoxy-2-phenyl-4-quinazolinones 6-alkylamino, 3’-methoxy Phenyl ~350–400 Tubulin polymerization inhibition (IC₅₀: 0.5–2.0 µM)
2,3-Disubstituted quinazolin-4(3H)-ones 2,3-disubstituted Variable (e.g., aryl, alkyl) ~250–350 Antitumor (IC₅₀: 10–50 µM)
4-Chloro-6,7-bis(benzyloxy)quinazoline 4-chloro, 6,7-bis(benzyloxy) None ~450 Intermediate for drug synthesis
Key Findings:

Substituent Effects on Activity :

  • Methoxy vs. Chloro Groups : Methoxy substitutions (electron-donating) enhance solubility and may improve target binding through hydrogen bonding, whereas chloro substituents (electron-withdrawing) increase reactivity and electrophilicity, often seen in prodrug intermediates .
  • Benzyl Side Chains : The 3,4-dimethoxyphenylmethyl group in the target compound likely improves blood-brain barrier penetration compared to the methylenedioxy analog (CAS 150450-00-3), which has reduced lipophilicity due to the dioxolane ring .

Biological Activity: Antitumor Potential: Compounds with 6,7,8-trimethoxy substitutions (e.g., the target compound and its methylenedioxy analog) show stronger antitumor activity than 2,3-disubstituted quinazolinones, likely due to enhanced interactions with tubulin or DNA topoisomerases . Tubulin Inhibition: The 6-alkylamino-3’-methoxy derivatives studied by Hour et al. (2000) exhibit potent tubulin polymerization inhibition (IC₅₀ < 2 µM), suggesting that the target compound’s trimethoxy groups may similarly disrupt microtubule dynamics .

Synthetic Utility :

  • Chloro-substituted quinazolines (e.g., 4-chloro-6,7-bis(benzyloxy)quinazoline) are often intermediates for further functionalization, whereas methoxy-substituted derivatives like the target compound are typically end-products optimized for direct biological activity .

Biological Activity

N-[(3,4-Dimethoxyphenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Chemical Formula : C20H23N3O5
  • Molecular Weight : 385.41 g/mol
  • CAS Number : 150450-19-4

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has shown promising antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.
  • Anticancer Properties : Preliminary studies suggest that it can inhibit the growth of various cancer cell lines. The specific pathways involved include the modulation of apoptosis and cell cycle regulation.
  • Enzyme Inhibition : The compound has been identified as a potent inhibitor of certain enzymes, including tyrosinase, which is crucial in melanin production and can be targeted for skin-related disorders.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

StudyBiological ActivityMethodologyKey Findings
AntioxidantDPPH assaySignificant reduction in DPPH radical levels indicating strong antioxidant activity.
AnticancerMTT assayInhibition of proliferation in cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values <20 µM.
Tyrosinase InhibitionEnzymatic assayIC50 value of 15 µM; showed competitive inhibition with substrate binding.

Case Studies

Several studies have reported on the efficacy of this compound in different biological contexts:

  • Study on Melanin Production : A study evaluated the compound's effect on melanin synthesis in B16F10 murine melanoma cells. The results indicated a dose-dependent decrease in melanin content when treated with the compound alongside α-MSH (alpha-melanocyte-stimulating hormone) stimulation .
  • Cytotoxicity Assessment : A cytotoxicity study revealed that this compound did not exhibit significant cytotoxic effects at concentrations below 20 µM over 72 hours . This suggests a favorable safety profile for potential therapeutic applications.
  • Antioxidant Efficacy : In a series of experiments assessing oxidative stress markers in human cell lines exposed to oxidative agents, the compound significantly reduced levels of reactive oxygen species (ROS), thereby highlighting its potential as a therapeutic agent against oxidative damage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.